

cercosporamide phylogenetic distribution fungal producers

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Compound Focus: Cercosporamide

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Fungal Producers and Phylogenetic Distribution

Cercosporamide is produced by a diverse range of fungi across different orders and ecological niches. The table below summarizes the documented fungal producers.

Fungal Producer	Taxonomic Classification	Ecological Niche	Key Reference(s)
Phaeosphaeriaceae GV-1	Family: Phaeosphaeriaceae; Order: Pleosporales [1]	Endophytic (isolated from guava) [1]	[1]
Phoma sp. NG-25 (<i>Didymella</i> clade)	Genus: <i>Phoma</i> ; Order: Pleosporales [2]	Endophytic [2]	[3] [2]
Cercosporidium henningsii	Order: Mycosphaerellales [2] [4]	Plant Pathogen [2]	[2]
Cadophora orchidicola	Order: Helotiales [2]	Endophytic (from <i>Kalimeris indica</i>) [2]	[2]
Lachnum and Pseudaegerita spp.	Order: Helotiales [2]	Saprobic (on rotten twigs/leaves) [2]	[2]

Fungal Producer	Taxonomic Classification	Ecological Niche	Key Reference(s)
Verruculina enalia	-	Marine / Wood-decaying [2]	[2]

This phylogenetic diversity highlights **cercosporamide's** production is not confined to a single fungal lineage but is a trait found in species from orders including **Pleosporales, Mycosphaerellales, and Helotiales** [1] [2] [4]. These fungi occupy varied ecological niches, from plant pathogens and endophytes to saprobes and marine fungi [2].

Mechanism of Action: A Dual Antifungal Strategy

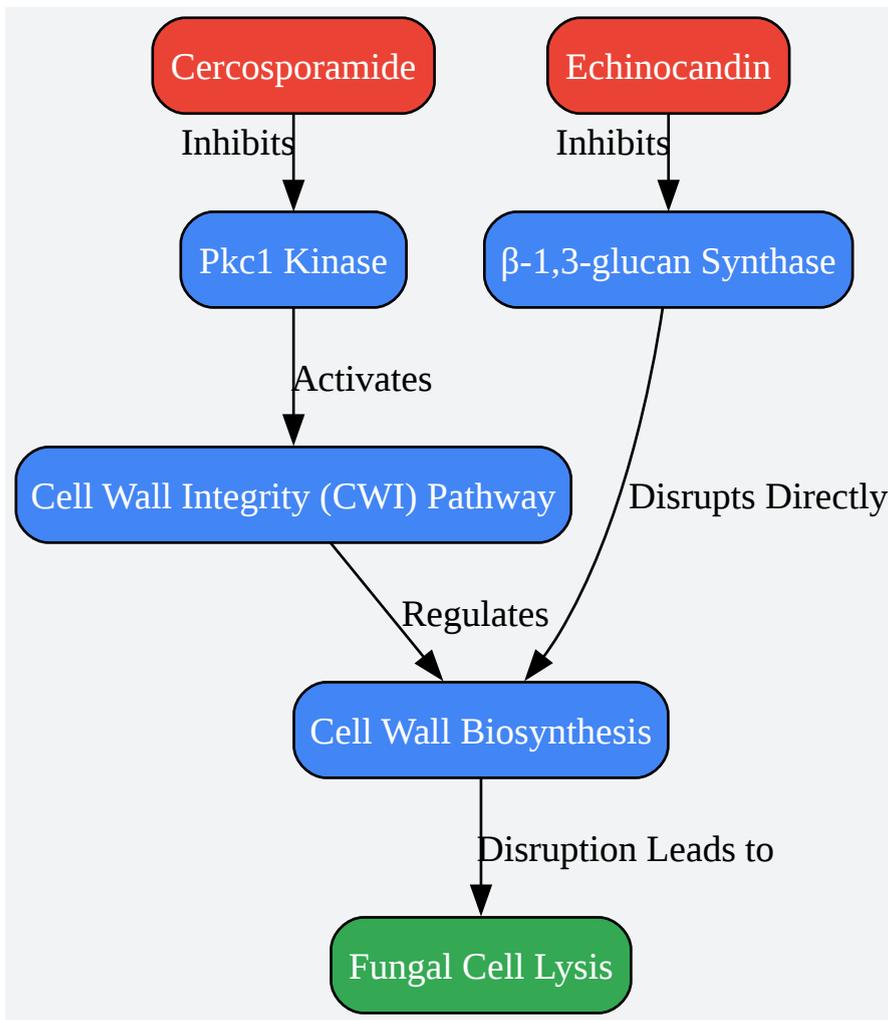
Cercosporamide's antifungal activity stems from its ability to target two critical pathways, with a primary and well-characterized mechanism.

Primary Action: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway

Cercosporamide is a **highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1)** [5]. Pkc1 is a master regulator of the **Cell Wall Integrity (CWI)** signaling pathway, which is highly conserved and essential for fungal cell wall biosynthesis and repair [5].

- **Consequence of Inhibition:** Loss of Pkc1 function leads to impaired cell wall maintenance, resulting in rapid **cell autolysis and death** [5].
- **Therapeutic Synergy:** This mechanism is distinct from other antifungal classes. Notably, **cercosporamide** exhibits **strong synergistic antifungal activity** when combined with echinocandins, which inhibit β -1,3-glucan synthase, another key component of cell wall biosynthesis. Targeting these two different steps in the same pathway creates a powerful combinatory effect [5].

The following diagram illustrates this primary mechanism and its synergistic relationship with echinocandin drugs.



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Secondary Action: Inhibition of BMP Receptor Kinases

Research in zebrafish models and human cells has revealed that **cercosporamide** also acts as an inhibitor of **Bone Morphogenetic Protein (BMP) receptor type I kinases** [6]. While this activity is of significant interest for therapeutic areas like fibrodysplasia ossificans progressiva, its direct contribution to antifungal efficacy is less clear and may represent an off-target effect in a mammalian host context [6].

Antifungal Activity Data

Cercosporamide exhibits a broad but variable spectrum of activity against human and plant pathogenic fungi.

Activity Against Human Pathogens

Testing against clinically relevant species shows promising, though not universal, activity [1].

Pathogen Strain	Cercosporamide MIC (µg/mL)	Key Contextual Note
Candida tropicalis ATCC 200956	15.6	Strain resistant to amphotericin B and azoles [1].
Candida auris CBS 10913	125	Multidrug-resistant emerging pathogen [1].
Candida pseudohaemulonii	125	-
Candida parapsilosis ATCC 22019	250	-
Cryptococcus neoformans H99	250	-
<i>Candida albicans</i> , <i>C. glabrata</i> , <i>C. krusei</i>	>1000	Not susceptible within tested range [1].

Activity Against Plant Pathogens

Cercosporamide demonstrates strong efficacy against important agricultural fungi, particularly pepper anthracnose pathogens [3] [2].

Plant Pathogen	EC ₅₀ (µg/mL)	Disease
Colletotrichum gloeosporioides	3.8	Pepper Anthracnose [3] [2]

Plant Pathogen	EC ₅₀ (µg/mL)	Disease
Colletotrichum scovillei	7.0	Pepper Anthracnose [3] [2]

Detailed Experimental Protocols

For your experimental work, here are detailed methodologies for key assays from the search results.

Cercosporamide Production and Optimization

- **Fermentation (for Phaeosphaeriaceae GV-1):** Inoculate a bioreactor containing YM liquid medium (e.g., 10 g/L glucose, 5 g/L peptone, 3 g/L malt extract, 3 g/L yeast extract). Incubate at **25°C with agitation (100 rpm) for 96 hours** [1].
- **Optimal Production (for Phoma sp. NG-25):** For higher yields, grow in **Beef Peptone Dextrose (BPD) broth for 18 days** at 20°C with 12h/12h light/dark cycles and agitation (150 rpm). The reported titer reached **77.5 µg/mL** [2].
- **Extraction & Purification:** Filter the fermented medium. Extract the filtrate with an equal volume of **ethyl acetate**. Recover the active compound by alkalinizing the organic phase with **0.1 M NaOH**, then acidify the resulting aqueous phase with **HCl** to precipitate crude **cercosporamide** [1].

Antifungal Susceptibility Testing

- **Broth Microdilution (for MIC):** Follow standardized protocols (e.g., CLSI M27-A3 for yeast, M38 for molds). Prepare serial dilutions of **cercosporamide** in **RPMI 1640 medium buffered with MOPS**. Inoculate wells and read MICs after incubation. For amphotericin B (AMB), MIC is the lowest concentration that inhibits **90% of growth**; for azoles and **cercosporamide**, it is the concentration that inhibits **50% of growth** [1].
- **Minimum Fungicidal Concentration (MFC):** Aliquot 10 µL from wells showing no growth in the MIC assay and spot onto **Potato Dextrose Agar (PDA)**. The MFC is the lowest concentration that results in **99.9% killing** of the initial inoculum [1].
- **Checkerboard Assay (for Synergy):** Use a microtiter checkerboard method to combine **cercosporamide** with other antifungals (e.g., echinocandins). Calculate the **Fractional Inhibitory Concentration (FIC) index** to determine if the interaction is synergistic (FIC index ≤0.5) [5].

Research Implications and Future Directions

The data positions **cercosporamide** as a promising candidate for a novel antifungal agent, primarily due to its **unique mechanism of action** targeting Pkc1 and its **synergistic potential with echinocandins** [5].

Future research should focus on:

- **Strain Engineering and Fermentation Optimization:** Enhance production yields from native fungal producers or explore heterologous expression [1] [2].
- **Medicinal Chemistry:** While **cercosporamide** itself has limited activity against some key pathogens like *C. albicans*, it serves as an excellent **lead compound** for developing analogs with improved potency and spectrum [1].
- **Combination Therapy Development:** Its synergy with echinocandins presents a compelling strategy to enhance efficacy and potentially overcome resistance, warranting further *in vivo* studies [5].

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